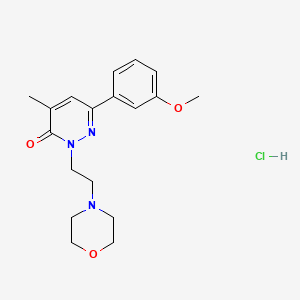

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride

Vue d'ensemble

Description

L'inhibiteur de MAT2A 2 est un composé conçu pour inhiber l'activité de la méthionine adénosyltransférase 2A (MAT2A), une enzyme impliquée dans la synthèse de la S-adénosylméthionine (SAM), un donneur de méthyle essentiel dans divers processus biologiques. Ce composé a attiré l'attention en raison de ses applications thérapeutiques potentielles, en particulier pour cibler les cancers présentant des délétions dans le gène de la méthylthioadénosine phosphorylase (MTAP) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de MAT2A 2 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation subséquenteLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de l'inhibiteur de MAT2A 2 nécessite une mise à l'échelle du processus de synthèse en laboratoire tout en maintenant la cohérence et la qualité. Cela implique l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la mise en œuvre de mesures strictes de contrôle de la qualité. L'utilisation de systèmes automatisés et de la chimie en flux continu peut améliorer encore l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de MAT2A 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour faciliter les réactions .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux analogues présentant des propriétés améliorées .

Applications de la recherche scientifique

L'inhibiteur de MAT2A 2 présente un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Le composé est principalement utilisé dans la recherche sur le cancer pour cibler les cancers présentant une délétion de MTAP.

Développement de médicaments : L'inhibiteur de MAT2A 2 sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant diverses maladies, notamment le cancer et les troubles métaboliques.

Études biochimiques : Le composé est utilisé pour étudier les voies biochimiques impliquant SAM et son rôle dans les processus cellulaires.

Mécanisme d'action

L'inhibiteur de MAT2A 2 exerce ses effets en se liant au site actif de MAT2A, inhibant ainsi son activité enzymatique. Cette inhibition entraîne une diminution des niveaux de SAM, ce qui affecte à son tour divers processus dépendant de la méthylation. Le mécanisme d'action du composé implique la perturbation de l'épissage de l'ARN, l'induction de dommages à l'ADN et l'inhibition de la prolifération cellulaire. Les cibles moléculaires et les voies impliquées comprennent la régulation de l'activité de la protéine arginine méthyltransférase 5 (PRMT5) et la modulation de l'expression génique par l'épissage altéré de l'ARN .

Applications De Recherche Scientifique

MAT2A inhibitor 2 has a wide range of scientific research applications, including:

Cancer Research: The compound is primarily used in cancer research to target MTAP-deleted cancers.

Drug Development: MAT2A inhibitor 2 serves as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Biochemical Studies: The compound is used to study the biochemical pathways involving SAM and its role in cellular processes.

Mécanisme D'action

MAT2A inhibitor 2 exerts its effects by binding to the active site of MAT2A, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in SAM levels, which in turn affects various methylation-dependent processes. The compound’s mechanism of action involves the disruption of RNA splicing, induction of DNA damage, and inhibition of cell proliferation. The molecular targets and pathways involved include the regulation of protein arginine methyltransferase 5 (PRMT5) activity and the modulation of gene expression through altered RNA splicing .

Comparaison Avec Des Composés Similaires

L'inhibiteur de MAT2A 2 est unique par rapport à d'autres composés similaires en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :

Inhibiteurs de MAT2A Euregen : Une série d'inhibiteurs de MAT2A puissants et biodisponibles par voie orale avec une sélectivité supérieure.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques, leur sélectivité et leurs propriétés pharmacocinétiques. L'inhibiteur de MAT2A 2 se démarque en raison de ses caractéristiques structurelles uniques et de son activité biologique améliorée .

Activité Biologique

3(2H)-Pyridazinone derivatives, particularly the compound 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride, are gaining attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Overview of Pyridazinone Derivatives

Pyridazinones are a class of compounds characterized by a pyridazine ring with a ketone group. They have been reported to exhibit various biological activities including:

- Antibacterial and Antifungal Activity : Many pyridazinone derivatives show significant antimicrobial effects. For instance, compounds synthesized with different substituents have demonstrated potent activity against various pathogens .

- Antitumor Effects : Certain pyridazinones have been evaluated for their anticancer properties, showing efficacy against several cancer cell lines such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma) .

- Anti-inflammatory and Analgesic Properties : Pyridazinones have also been noted for their potential in reducing inflammation and providing pain relief .

Synthesis of 3(2H)-Pyridazinone Derivatives

The synthesis of 3(2H)-pyridazinone derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. For example, the compound can be synthesized through a multi-step process involving:

- Formation of the Pyridazinone Ring : This is achieved by cyclization reactions involving hydrazine and suitable carbonyl precursors.

- Substitution Reactions : The introduction of the m-methoxyphenyl and morpholinoethyl groups is carried out through electrophilic aromatic substitution or nucleophilic attacks on activated intermediates .

Antimicrobial Activity

Research indicates that pyridazinones possess significant antimicrobial properties. A study reported that certain derivatives had IC50 values as low as 0.091 mM against specific bacterial strains .

| Compound | IC50 (mM) | Activity Type |

|---|---|---|

| Compound 39 | 0.091 | Antibacterial |

| Compound X | <2 | Antitumor (HCT116) |

Antitumor Activity

In vitro studies have shown that some pyridazinone derivatives exhibit potent antiproliferative effects against cancer cell lines. For example, a series of compounds were tested against HCT116 cells, revealing promising results with selectivity indices indicating lower toxicity to normal cells compared to cancer cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT116 | Compound A | <2 |

| SH-SY5Y | Compound B | <5 |

Structure-Activity Relationships (SAR)

The biological activity of pyridazinones is highly dependent on their chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish their pharmacological effects:

- Substituents on the Aromatic Ring : The presence of electron-donating groups (like methoxy) generally increases activity.

- Alkyl Chains : The length and branching of alkyl chains attached to the nitrogen atoms can influence solubility and bioavailability .

Case Studies

- Anticancer Activity : A study conducted by Ahmad et al. synthesized a series of pyridazinone derivatives and evaluated their activity against leukemia and breast cancer cell lines. The results indicated that some compounds exhibited high antitumor activity at concentrations below 2 µM, suggesting their potential as lead compounds for further development .

- Acetylcholinesterase Inhibition : Another research effort focused on evaluating the inhibitory effects of pyridazinone derivatives on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s. Certain derivatives showed selectivity towards AChE over butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for cognitive disorders .

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOUTEBTFSILJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157888 | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-99-5 | |

| Record name | 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-270 Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.